1-(m-Methoxyphenyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)urea
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Overview
Description
1-(m-Methoxyphenyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The presence of the triazole ring and methoxyphenyl group suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Methoxyphenyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)urea typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or other coupling reactions.
Formation of the Urea Derivative: This is usually done by reacting an isocyanate with an amine or by using phosgene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(m-Methoxyphenyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The triazole ring and other functional groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modifying their activity. The triazole ring and methoxyphenyl group could play crucial roles in binding to the target molecules and exerting the desired effect.
Comparison with Similar Compounds
Similar Compounds
1-(m-Methoxyphenyl)-3-(phenylacetyl)urea: Lacks the triazole ring, which might reduce its biological activity.
1-(m-Methoxyphenyl)-3-((p-((4H-1,2,4-triazol-4-yl)methyl)phenoxy)acetyl)urea: Similar structure but without the imino group, potentially altering its reactivity and binding properties.
Uniqueness
The presence of both the triazole ring and the methoxyphenyl group in 1-(m-Methoxyphenyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)urea makes it unique compared to other urea derivatives. These functional groups can confer specific reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
67878-24-4 |
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Molecular Formula |
C19H18N6O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)carbamoyl]-2-[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetamide |
InChI |
InChI=1S/C19H18N6O4/c1-28-17-4-2-3-15(9-17)23-19(27)24-18(26)11-29-16-7-5-14(6-8-16)10-22-25-12-20-21-13-25/h2-10,12-13H,11H2,1H3,(H2,23,24,26,27)/b22-10+ |
InChI Key |
TVBVYOOOAIMAFP-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)/C=N/N3C=NN=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)C=NN3C=NN=C3 |
Origin of Product |
United States |
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